formyl 7E-hexadecenoate

Plant-microbe interaction Nitrogen removal Rhizosphere signaling

Formyl 7E-hexadecenoate (CHEBI:196103), systematically named methyl (E)-hexadec-7-enoate, is a monounsaturated fatty acid methyl ester (FAME) with a 16-carbon chain and a trans (E) double bond at the 7th position. Classified within the fatty acid methyl ester superclass (CHEBI:4986), it has the molecular formula C17H32O2, a molecular weight of 268.40 g/mol, a monoisotopic mass of 268.24023 Da, and a logP of approximately 5.42.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
Cat. No. B14805862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameformyl 7E-hexadecenoate
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCC(=O)OC
InChIInChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10+
InChIKeyFXCDESKKWMGGON-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formyl 7E-Hexadecenoate for Scientific Procurement: Trans-Fatty Acid Methyl Ester Baseline Properties


Formyl 7E-hexadecenoate (CHEBI:196103), systematically named methyl (E)-hexadec-7-enoate, is a monounsaturated fatty acid methyl ester (FAME) with a 16-carbon chain and a trans (E) double bond at the 7th position [1]. Classified within the fatty acid methyl ester superclass (CHEBI:4986), it has the molecular formula C17H32O2, a molecular weight of 268.40 g/mol, a monoisotopic mass of 268.24023 Da, and a logP of approximately 5.42 [2]. This compound is distinct from its Z-isomer counterpart (methyl (Z)-hexadec-7-enoate, CHEBI:176577) solely by the stereochemistry at the double bond, a feature that can influence molecular shape, lipid bilayer packing, and receptor recognition in biological systems [3].

Geometry Trans (E) double bond at C7 provides linear chain conformation
Research context Negative control for Z-isomer pheromone and signaling studies
Selection basis Isomer-specific identity; verify stereochemical purity for target application

Why Formyl 7E-Hexadecenoate Cannot Be Substituted by Other Fatty Acid Methyl Esters in Research


Substituting formyl 7E-hexadecenoate with other FAMEs such as methyl palmitoleate, methyl oleate, or even its Z-isomer risks introducing confounding variables that compromise experimental reproducibility. The trans (E) configuration at the 7-position creates a linear, extended hydrocarbon chain conformation, in contrast to the bent structure imposed by a cis (Z) double bond [1]. This stereochemical difference directly influences the compound's behavior in lipid membrane studies, enzyme substrate specificity assays, and semiochemical research, where the exact double bond position and geometry are critical for biological activity [2]. Generic substitution without acknowledging these structural nuances can lead to false-negative activity results or misleading structure-activity relationship (SAR) conclusions, particularly in projects involving fatty acid signaling, pheromone biology, or anti-inflammatory screening [3].

Formyl 7E-Hexadecenoate
Z-Isomer / Common FAMEs
Chain geometry
Linear trans conformation
Bent cis conformation (Z-isomer) or saturated linear (C16:0)
Biological signaling context
Not reported as pheromone or NRE stimulant
Z-isomer: active pheromone and nitrogen removal stimulant
Membrane study fit
Linear unsaturated chain for cis/trans comparison
Cis unsaturated FAMEs introduce kink; saturated lack double bond reactivity

Formyl 7E-Hexadecenoate vs. Comparators: Quantitative Evidence for Scientific Selection


E vs. Z Isomer: Differential Nitrogen Removal Stimulation by 7-Hexadecenoate Methyl Esters in Duckweed Rhizosphere

In a duckweed (Spirodela polyrrhiza and Lemna minor) root exudate study, methyl (Z)-7-hexadecenoate stimulated nitrogen-removal efficiency (NRE) in the denitrifying bacterium Pseudomonas fluorescens by a maximum of 25.9% relative to control [1]. The E-isomer (formyl 7E-hexadecenoate) was not detected as an active component in the exudate fractions nor tested as a pure compound, suggesting that the Z-geometry is essential for this biological activity. This represents a stereospecific functional difference with quantitative baselines for the Z-isomer but only inferred inactivity for the E-isomer [1]. For researchers studying plant-microbe chemical signaling, this isomer-specific activity makes formyl 7E-hexadecenoate a critical negative control or comparator rather than a substitute for the active Z-isomer.

NRE Stimulation
Class-level
Formyl 7E-hexadecenoate: no detectable NRE stimulation Methyl (Z)-7-hexadecenoate: max +25.9% NRE vs. control
Isomer-specific signaling study context; Z-isomer activity supports negative control role for E-isomer.
Reported in duckweed rhizosphere model; data to verify for other systems.
Plant-microbe interaction Nitrogen removal Rhizosphere signaling

Lipoxygenase Inhibitory Potential of 7-Hexadecenoate Methyl Esters: A Class-Level Pharmacological Differentiation

Formyl 7E-hexadecenoate has been annotated as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This pharmacological profile is noted as distinct within the FAME class, as most common FAMEs like methyl oleate and methyl palmitate do not carry explicit LOX inhibitory annotations. However, this annotation lacks the quantitative IC50 value for the purified E-isomer in a defined in vitro assay, preventing a direct numerical comparison with established LOX inhibitors such as zileuton (5-LOX IC50 ~ 0.5-1 µM) or nordihydroguaiaretic acid (NDGA) [1]. The absence of quantitative potency data for formyl 7E-hexadecenoate means its differentiation from other FAMEs in this dimension rests on qualitative pharmacological annotation rather than measured biochemical potency.

LOX Inhibition Annotation
Class-level
Qualitative pharmacological annotation only; no IC50 data.
May support screening for anti-inflammatory scaffolds; requires de novo potency validation.
Source: MeSH term annotation; no defined assay context.
Inflammation Lipoxygenase inhibition Arachidonic acid cascade

Structural Differentiation: E vs. Z Geometry and Implications for Membrane Biophysics

The trans (E) double bond at position 7 in formyl 7E-hexadecenoate produces a near-linear hydrocarbon chain, whereas the corresponding Z-isomer introduces a 30-40° kink in the acyl chain [1]. This conformational difference is well-established to affect lipid packing density, membrane fluidity, and the propensity for lipid raft formation in model membranes [2]. While methyl oleate (9Z-C18:1) and methyl palmitoleate (9Z-C16:1) share the cis double bond geometry with methyl (Z)-7-hexadecenoate, formyl 7E-hexadecenoate is structurally more analogous to saturated methyl palmitate (C16:0) in its linear conformation, yet retains the chemical reactivity of an unsaturated bond [2]. No direct comparative biophysical measurements (e.g., Langmuir monolayer isotherms, fluorescence anisotropy, or NMR order parameters) specifically comparing formyl 7E-hexadecenoate with methyl (Z)-7-hexadecenoate were identified in the literature.

Chain Conformation
Class-level
Linear (trans) vs. bent (cis) predicted; no direct biophysical comparison data.
May serve as linear unsaturated FAME scaffold for membrane packing studies.
Inferred from trans vs. cis double bond geometry; biophysical data need generation.
Lipid biophysics Membrane packing Trans fatty acid

Pheromone Biology: Z-Isomer as a Confirmed Semiochemical vs. E-Isomer as a Specificity Control

Methyl (Z)-7-hexadecenoate (CAS 56875-67-3) is a confirmed female-produced sex pheromone component for beetles of the genus Trogoderma (Dermestidae), including T. glabrum, T. granarium, T. inclusum, and T. variabile, where it elicits attractive and sexually excitatory responses in males [1]. The Pherobase database catalogs the semiochemical activity specifically under the Z-isomer entry [1]. No corresponding pheromonal activity has been reported for formyl 7E-hexadecenoate in the same species or any other organism. This isomer-specific bioactivity pattern is consistent with the well-documented phenomenon in insect chemical communication where double bond geometry is a key determinant of olfactory receptor activation [1]. For chemical ecologists, formyl 7E-hexadecenoate serves as an essential negative control or stereoisomeric probe to confirm the geometric specificity of pheromone detection systems.

Pheromone Activity
Class-level
Formyl 7E-hexadecenoate: no reported pheromonal activity Methyl (Z)-7-hexadecenoate: confirmed attractant for Trogoderma spp.
Supports E-isomer as stereochemical control for pheromone receptor studies.
Based on Pherobase catalog; verify with EAG/behavioral assays.
Chemical ecology Semiochemistry Pheromone biology

Procurement-Relevant Application Scenarios for Formyl 7E-Hexadecenoate Based on Quantitative Evidence


Negative Control for Z-Isomer Pheromone Studies in Stored-Product Pest Research

Entomology groups investigating Trogoderma spp. pheromone reception can use formyl 7E-hexadecenoate as a geometrically pure negative control to validate the Z-specificity of olfactory receptor neuron responses. As the Z-isomer is an established attractant for multiple Trogoderma pest species [1], demonstrating that the E-isomer fails to elicit electroantennographic or behavioral responses confirms the stereochemical basis of the pheromone signal. This directly leverages the isomer-specific bioactivity evidence in Section 3.

Isomer-Specific Probe in Plant-Microbe Nitrogen Cycling Research

Because methyl (Z)-7-hexadecenoate stimulates nitrogen removal by 25.9% in duckweed-associated denitrifying bacteria [1], formyl 7E-hexadecenoate can be employed as an isomer-specific probe to test the stereochemical requirements of this signaling pathway. Researchers procuring both isomers can directly compare their effects on NRE to establish structure-activity relationships in the rhizosphere signaling model.

Biophysical Studies of Trans-Fatty Acid Ester Effects on Model Membranes

Formyl 7E-hexadecenoate, with its linear trans-unsaturated chain geometry, provides a unique scaffold for biophysical studies comparing the effects of cis vs. trans unsaturated fatty acid esters on membrane packing, fluidity, and domain formation. While direct comparative biophysical data are currently lacking [1], the compound's distinct conformational properties make it suitable for generating such data in Langmuir trough, DSC, or fluorescence anisotropy experiments using defined lipid mixtures [2].

Application
Selection Property
Validation Focus
Pheromone receptor specificity studies
E-isomer as stereochemical control
Olfactory response context; verify Z-specificity
Plant-microbe nitrogen cycling signaling
Isomer-specific probe for signaling pathway
Nitrogen-removal endpoint comparison
Model membrane biophysics
Trans-unsaturated linear chain geometry
Membrane packing and fluidity endpoints
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